![molecular formula C16H18NP B14407994 1-Phenyl-1-[(2,4,6-trimethylphenyl)phosphanyl]methanimine CAS No. 87729-59-7](/img/structure/B14407994.png)
1-Phenyl-1-[(2,4,6-trimethylphenyl)phosphanyl]methanimine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Phenyl-1-[(2,4,6-trimethylphenyl)phosphanyl]methanimine is an organophosphorus compound that has garnered interest in various fields of chemistry due to its unique structural properties. This compound features a phosphanyl group attached to a methanimine moiety, with phenyl and trimethylphenyl substituents, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Phenyl-1-[(2,4,6-trimethylphenyl)phosphanyl]methanimine typically involves the reaction of a phosphine with an imine. One common method is the reaction of triphenylphosphine with an imine derived from benzaldehyde and aniline under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and at a temperature that ensures the formation of the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Industrial production would also require stringent quality control measures to ensure consistency and safety.
Chemical Reactions Analysis
Types of Reactions
1-Phenyl-1-[(2,4,6-trimethylphenyl)phosphanyl]methanimine undergoes various chemical reactions, including:
Oxidation: The phosphanyl group can be oxidized to form phosphine oxides.
Reduction: The imine group can be reduced to form amines.
Substitution: The phenyl and trimethylphenyl groups can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like halogens (e.g., bromine) or nitrating agents (e.g., nitric acid).
Major Products Formed
Oxidation: Phosphine oxides.
Reduction: Amines.
Substitution: Halogenated or nitrated aromatic compounds.
Scientific Research Applications
1-Phenyl-1-[(2,4,6-trimethylphenyl)phosphanyl]methanimine has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Investigated for its potential as a bioactive molecule in drug discovery.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.
Industry: Utilized in the synthesis of advanced materials and specialty chemicals.
Mechanism of Action
The mechanism of action of 1-Phenyl-1-[(2,4,6-trimethylphenyl)phosphanyl]methanimine involves its interaction with molecular targets through its phosphanyl and imine groups. These interactions can modulate various biochemical pathways, depending on the specific application. For example, in catalysis, the compound can act as a ligand, coordinating with metal centers to facilitate chemical transformations.
Comparison with Similar Compounds
Similar Compounds
Triphenylphosphine: A widely used phosphine ligand in coordination chemistry.
Benzylideneaniline: An imine compound with similar structural features.
Trimethylphosphine: Another phosphine compound with different substituents.
Uniqueness
1-Phenyl-1-[(2,4,6-trimethylphenyl)phosphanyl]methanimine is unique due to the combination of its phosphanyl and imine groups, along with the specific phenyl and trimethylphenyl substituents. This unique structure imparts distinct reactivity and properties, making it valuable for specialized applications in research and industry.
Properties
CAS No. |
87729-59-7 |
|---|---|
Molecular Formula |
C16H18NP |
Molecular Weight |
255.29 g/mol |
IUPAC Name |
phenyl-(2,4,6-trimethylphenyl)phosphanylmethanimine |
InChI |
InChI=1S/C16H18NP/c1-11-9-12(2)15(13(3)10-11)18-16(17)14-7-5-4-6-8-14/h4-10,17-18H,1-3H3 |
InChI Key |
YQKFLNGJUXAUGY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)PC(=N)C2=CC=CC=C2)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![{[(Trimethylsilyl)oxy]imino}methanone](/img/structure/B14407913.png)
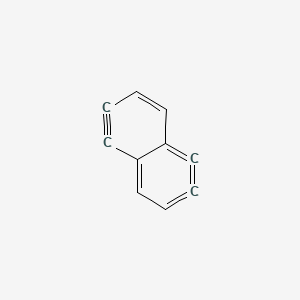



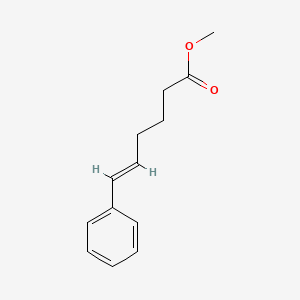
![Diethyl [(butane-2-sulfinyl)(phenyl)methyl]phosphonate](/img/structure/B14407944.png)
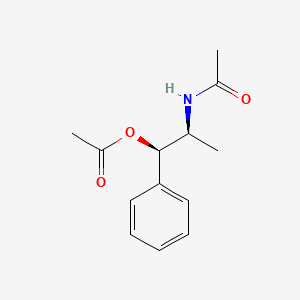
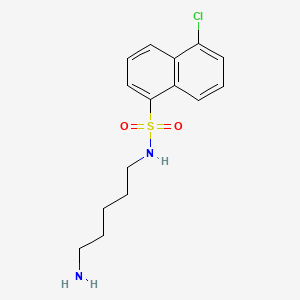
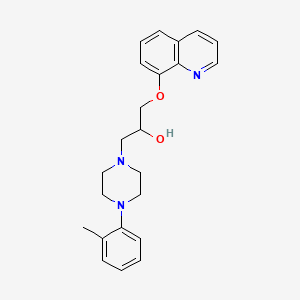
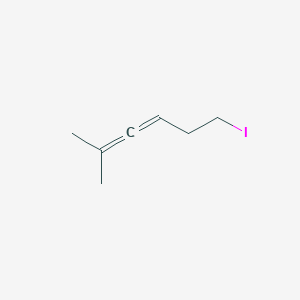

![9-[2-(Bromomethyl)naphthalen-1-YL]phenanthrene](/img/structure/B14407977.png)
![1,1'-(Ethyne-1,2-diyl)bis[4-(phenylsulfanyl)benzene]](/img/structure/B14407987.png)
